molecular formula C18H28N4O4S B5621040 (1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5621040
M. Wt: 396.5 g/mol
InChI Key: WXIYESINZXSWHS-LSDHHAIUSA-N
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Description

(1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a bicyclic nonane ring, a pyridine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the bicyclic nonane ring through a cyclization reaction.
  • Introduction of the pyridine moiety via a condensation reaction.
  • Attachment of the sulfonamide group through a sulfonation reaction.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its sulfonamide group is known for its antimicrobial properties, and the compound’s unique structure may offer advantages in drug design and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic nonane ring and pyridine moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfamethoxazole, are known for their antimicrobial properties.

    Pyridine Derivatives: Compounds with a pyridine moiety, such as nicotinamide, have diverse biological activities.

    Bicyclic Compounds: Bicyclic structures, like those found in camphor, are common in natural products and synthetic molecules.

Uniqueness

The uniqueness of (1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide lies in its combination of structural features. The presence of a bicyclic nonane ring, a pyridine moiety, and a sulfonamide group in a single molecule provides a unique platform for exploring new chemical reactivity and biological activity. This combination of features is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(1R,5R)-6-(1-ethyl-6-methyl-2-oxopyridine-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-5-21-13(2)6-9-16(17(21)23)18(24)22-11-14-7-8-15(22)12-20(10-14)27(25,26)19(3)4/h6,9,14-15H,5,7-8,10-12H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIYESINZXSWHS-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=C(C1=O)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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